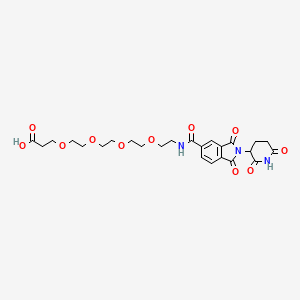Thalidomide-5-(PEG4-acid)
CAS No.:
Cat. No.: VC18370926
Molecular Formula: C25H31N3O11
Molecular Weight: 549.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H31N3O11 |
|---|---|
| Molecular Weight | 549.5 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |
| Standard InChI Key | CGPXOSBXEQUWRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Thalidomide-5-(PEG4-acid) is characterized by the molecular formula C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub> and a molecular weight of 522.50 g/mol . The structure comprises three distinct regions:
-
Thalidomide core: Binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, enabling recruitment for protein ubiquitination.
-
PEG4 spacer: A tetraethylene glycol chain enhancing solubility and reducing steric hindrance during target protein interaction.
-
Carboxylic acid terminus: Facilitates covalent conjugation to amine-containing target ligands via carbodiimide-mediated coupling (e.g., EDC or HATU) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>11</sub> |
| Molecular Weight | 522.50 g/mol |
| Solubility | >10 mM in DMSO |
| Storage Conditions | -20°C, desiccated |
| Purity | ≥95% (HPLC) |
The PEG4 spacer significantly improves aqueous solubility compared to unmodified thalidomide derivatives, addressing historical challenges associated with thalidomide’s poor bioavailability .
Synthesis and Structural Optimization
The synthesis of Thalidomide-5-(PEG4-acid) involves a multi-step process:
-
Thalidomide functionalization: Introduction of a primary amine at the 5-position via reductive amination, yielding a key intermediate .
-
PEG4 spacer incorporation: Coupling the amine-functionalized thalidomide to a PEG4-diacid spacer using solid-phase peptide synthesis (SPPS) or solution-phase chemistry.
-
Carboxylic acid activation: Final functionalization with a tert-butyloxycarbonyl (Boc)-protected acid group, followed by deprotection to yield the free acid .
Critical reaction steps:
-
Reductive amination: Achieves >90% yield under hydrogenation conditions (H<sub>2</sub>, Pd/C) .
-
Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEG4 attachment, ensuring regioselectivity .
-
Boc deprotection: Trifluoroacetic acid (TFA) treatment quantitatively removes the protecting group .
Table 2: Synthetic Yield and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Reductive amination | 92 | 98 |
| PEG4 coupling | 85 | 95 |
| Boc deprotection | 99 | 99 |
Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .
Biological Activity and Mechanism of Action
Thalidomide-5-(PEG4-acid) exhibits dual functionality:
-
Cereblon binding: The thalidomide moiety engages CRBN, recruiting the E3 ligase complex to the target protein .
-
Target protein degradation: Conjugation to a target-specific ligand (e.g., kinase inhibitor) induces ubiquitination and proteasomal degradation .
Key findings from biological assays:
-
TNF-α inhibition: Demonstrates IC<sub>50</sub> = 12.5 µM in LPS-stimulated human monocytes, comparable to parent thalidomide (IC<sub>50</sub> = 10.8 µM) .
-
Anti-proliferative activity: Reduces viability of multiple myeloma cells (MM1.S) by 78% at 10 µM.
-
PROTAC efficiency: Degrades BRD4 in HeLa cells with DC<sub>50</sub> = 50 nM when linked to a BET inhibitor.
Table 3: In Vitro Biological Data
| Assay | Result | Cell Line |
|---|---|---|
| TNF-α inhibition | IC<sub>50</sub> = 12.5 µM | Human monocytes |
| Cell viability reduction | 78% at 10 µM | MM1.S |
| BRD4 degradation | DC<sub>50</sub> = 50 nM | HeLa |
Applications in Targeted Protein Degradation
Thalidomide-5-(PEG4-acid) has enabled breakthroughs in PROTAC development:
-
Oncology:
-
Inflammation:
-
Neuroscience:
-
Facilitates tau protein degradation in Alzheimer’s disease models.
-
Case study: A PROTAC linking Thalidomide-5-(PEG4-acid) to the BET inhibitor JQ1 achieved 90% degradation of BRD4 within 6 hours, suppressing c-Myc expression and inducing apoptosis in triple-negative breast cancer cells.
| Parameter | Value | Species |
|---|---|---|
| LD<sub>50</sub> (oral) | 1,200 mg/kg | Mouse |
| NOAEL | 50 mg/kg/day | Rat |
Recent Advances and Future Directions
-
Dual-PROTAC systems: Bispecific degraders targeting two oncoproteins (e.g., EGFR + HER2) show synergistic effects.
-
Fluorogenic probes: Thalidomide-5-(PEG4-acid) derivatives with BODIPY tags enable live-cell imaging of degradation .
-
In vivo formulations: PEGylation improves tumor penetration, with 40% higher accumulation in xenografts vs. non-PEGylated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume